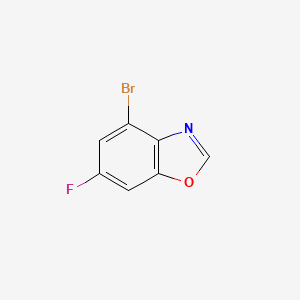

4-Bromo-6-fluoro-1,3-benzoxazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

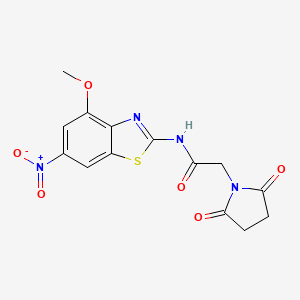

4-Bromo-6-fluoro-1,3-benzoxazole is a chemical compound with the CAS Number: 1929606-78-9 . It has a molecular weight of 216.01 . The IUPAC name for this compound is 4-bromo-6-fluorobenzo[d]oxazole . It is a solid at ambient temperature .

Synthesis Analysis

Benzoxazole synthesis involves the use of o-amino(thio)phenols and aldehydes with samarium triflate as a reusable acid catalyst under mild reaction conditions in an aqueous medium . A sequential one-pot procedure for the synthesis of 2-(hetero)aryl or 2-styryl benzoxazoles from aryl and vinyl bromides involves an initial aminocarbonylation with 2-aminophenols as nucleophiles followed by an acid-mediated ring closure to generate the heterocycle .Molecular Structure Analysis

The InChI code for 4-Bromo-6-fluoro-1,3-benzoxazole is 1S/C7H3BrFNO/c8-5-1-4(9)2-6-7(5)10-3-11-6/h1-3H . The InChI key is UUMOCNVCZVQRDP-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

4-Bromo-6-fluoro-1,3-benzoxazole is a solid at ambient temperature . It has a molecular weight of 216.01 .Safety and Hazards

作用機序

Target of Action

Benzoxazole derivatives have been shown to possess potent anticancer activity , suggesting that they may target a wide range of metabolic pathways and cellular processes in cancer pathology .

Mode of Action

It’s worth noting that benzoxazoles are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, benzoxazoles can act as organoboron reagents, participating in carbon–carbon bond-forming reactions . The SM coupling reaction involves the oxidative addition of palladium to form a new Pd–C bond, followed by transmetalation, where the benzoxazole group is transferred from boron to palladium .

Biochemical Pathways

Given the anticancer activity of benzoxazole derivatives , it can be inferred that these compounds may interfere with pathways critical to cancer cell proliferation and survival .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . The compound is also predicted to inhibit CYP1A2, an enzyme involved in drug metabolism .

Result of Action

Based on the anticancer activity of benzoxazole derivatives , it can be inferred that these compounds may induce cell cycle arrest, apoptosis, or other forms of cell death in cancer cells .

Action Environment

The action of 4-Bromo-6-fluoro-1,3-benzoxazole may be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, its solubility may affect its action, efficacy, and stability. The compound is predicted to be soluble , which could influence its distribution in the body and its interaction with its targets.

特性

IUPAC Name |

4-bromo-6-fluoro-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNO/c8-5-1-4(9)2-6-7(5)10-3-11-6/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUMOCNVCZVQRDP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1OC=N2)Br)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-6-fluoro-1,3-benzoxazole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-cyanocyclopropyl)-3-cyclopropyl-6-(pyridin-3-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2782485.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2782488.png)

![4-cyano-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2782490.png)

![2-[(Chloroacetyl)amino]-4,5-dimethoxybenzoic acid](/img/structure/B2782492.png)

![N-[[1-(3,4-dimethylphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide](/img/structure/B2782498.png)